



# Application Notes and Protocols for Upadacitinib in Organoid Culture Systems

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### Introduction

Organoids, three-dimensional (3D) self-organizing structures derived from stem cells, are revolutionizing disease modeling and drug discovery by providing more physiologically relevant in vitro systems compared to traditional 2D cell cultures.[1][2][3] This document provides detailed application notes and protocols for the use of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, in organoid culture systems. Upadacitinib is approved for the treatment of several inflammatory diseases, and organoid models, particularly intestinal organoids, offer a powerful platform to investigate its mechanism of action and predict patient-specific responses. [4][5][6]

Upadacitinib functions by competitively inhibiting the ATP-binding site of JAK1, thereby blocking the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[4][7][8] This disruption of the JAK-STAT signaling pathway modulates the activity of various pro-inflammatory cytokines implicated in autoimmune and inflammatory conditions.[4] [5][9][10]

These protocols are designed to guide researchers in utilizing organoid models to study the efficacy and cellular effects of Upadacitinib.

### **Data Presentation**



### **Table 1: In Vitro Inhibitory Activity of Upadacitinib**

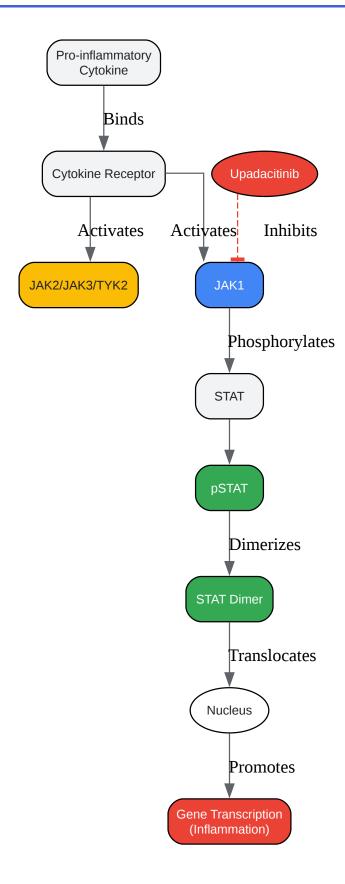
This table summarizes the half-maximal inhibitory concentrations (IC50) of Upadacitinib against different JAK isoforms from enzymatic and cellular assays. This data is crucial for determining the appropriate concentration range for organoid-based experiments.

Assay Type	Target	IC50 (μM)	Selectivity vs. JAK1	Reference
Enzymatic Assay	JAK1	0.043	-	[4]
JAK2	0.12	>2.7-fold	[4]	
JAK3	2.3	>53-fold	[4]	_
TYK2	4.7	>109-fold	[4]	_
Cellular Assay	JAK1	-	-	[4]
(Engineered Cell Lines)	JAK2	-	>40-fold	[4]
JAK3	-	>130-fold	[4]	
TYK2	-	>190-fold	[4]	_

Note: The cellular assay data indicates the fold-selectivity for JAK1 over other isoforms.

# Visualization of Key Pathways and Workflows Figure 1: Upadacitinib's Mechanism of Action in the JAK-STAT Signaling Pathway



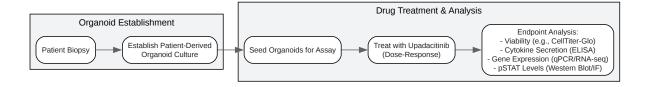


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Caption: Upadacitinib selectively inhibits JAK1, preventing STAT phosphorylation and subsequent inflammatory gene transcription.

## Figure 2: Experimental Workflow for Assessing Upadacitinib Efficacy in Patient-Derived Organoids



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Caption: Workflow for testing Upadacitinib's effects on patient-derived organoids, from establishment to endpoint analysis.

### **Experimental Protocols**

# Protocol 1: Establishment and Culture of Human Intestinal Organoids

This protocol is adapted from standard methods for establishing and maintaining human intestinal organoids.

#### Materials:

- · Patient-derived intestinal biopsy tissue
- Gentle Cell Dissociation Reagent
- Advanced DMEM/F12
- Penicillin-Streptomycin
- GlutaMAX™



- HEPES
- N-2 Supplement
- B-27™ Supplement
- N-Acetylcysteine
- Human EGF
- Noggin
- R-spondin1
- Matrigel®
- Y-27632 ROCK inhibitor
- IntestiCult<sup>™</sup> Organoid Growth Medium (or similar)

- Tissue Digestion: a. Wash the biopsy tissue with cold PBS. b. Mince the tissue into small pieces. c. Incubate with Gentle Cell Dissociation Reagent for 60 minutes at 4°C with gentle rocking. d. Vigorously shake the tube to release intestinal crypts. e. Pass the supernatant through a 70 μm cell strainer. f. Centrifuge the filtered suspension at 200 x g for 5 minutes to pellet the crypts.
- Organoid Seeding: a. Resuspend the crypt pellet in Matrigel® on ice. b. Plate 50 μL domes of the Matrigel®-crypt suspension into a pre-warmed 24-well plate. c. Incubate at 37°C for 15-30 minutes to solidify the Matrigel®. d. Gently add 500 μL of complete organoid growth medium supplemented with Y-27632 (for the first 2-3 days).
- Organoid Maintenance: a. Culture organoids at 37°C and 5% CO2. b. Change the medium every 2-3 days. c. Passage the organoids every 7-10 days by mechanically disrupting them and re-seeding in fresh Matrigel®.



# Protocol 2: Upadacitinib Treatment and Viability Assay in Intestinal Organoids

This protocol describes how to assess the effect of Upadacitinib on organoid viability, particularly in a model of inflammation.

#### Materials:

- Established intestinal organoid cultures
- Upadacitinib (dissolved in DMSO)
- Pro-inflammatory cytokines (e.g., TNF-α and IFN-γ)
- CellTiter-Glo® 3D Cell Viability Assay
- 96-well culture plates (white, opaque for luminescence)

- Organoid Plating for Assay: a. Harvest mature organoids and mechanically dissociate them.
   b. Resuspend the organoid fragments in Matrigel®. c. Plate 10-20 μL domes of the organoid-Matrigel® suspension into a 96-well plate. d. Allow the Matrigel® to solidify at 37°C for 15 minutes. e. Add 100 μL of complete organoid growth medium to each well and culture for 2-3 days.
- Induction of Inflammation and Upadacitinib Treatment: a. Prepare a dose-response curve of Upadacitinib (e.g., 0.01 μM to 10 μM) in culture medium. Include a vehicle control (DMSO).
   b. To model inflammation, add pro-inflammatory cytokines such as TNF-α (e.g., 20 ng/mL) and IFN-γ (e.g., 1000 IU/mL) to the treatment media.[11] c. Replace the existing medium with 100 μL of the appropriate treatment medium. d. Incubate for 48-72 hours.
- Viability Assessment: a. Equilibrate the plate and CellTiter-Glo® 3D reagent to room temperature. b. Add 100 μL of CellTiter-Glo® 3D reagent to each well. c. Mix vigorously to break up the Matrigel® domes. d. Incubate at room temperature for 30 minutes. e. Measure luminescence using a plate reader. f. Normalize the data to the vehicle control to determine the percentage of viability.



# Protocol 3: Analysis of STAT Phosphorylation in Upadacitinib-Treated Organoids

This protocol outlines a method to assess the direct inhibitory effect of Upadacitinib on its target pathway.

#### Materials:

- Established intestinal organoid cultures
- Upadacitinib
- Relevant stimulating cytokine (e.g., IL-6 to assess pSTAT3)
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies (anti-pSTAT, anti-total STAT, anti-β-actin)
- Secondary HRP-conjugated antibodies
- Chemiluminescent substrate

- Organoid Treatment: a. Plate and grow organoids in a 24-well plate as described in Protocol
   b. Pre-treat the organoids with various concentrations of Upadacitinib or vehicle control for
   1-2 hours. c. Stimulate the organoids with a relevant cytokine (e.g., IL-6) for 15-30 minutes to induce STAT phosphorylation.
- Protein Extraction: a. Aspirate the medium and wash the organoids with cold PBS. b. Add cold RIPA lysis buffer to each well and mechanically disrupt the Matrigel® domes. c.
   Incubate on ice for 30 minutes with periodic vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate. f. Determine protein concentration using a BCA assay.
- Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.



c. Incubate with primary antibodies against pSTAT and total STAT overnight at 4°C. Use β-actin as a loading control. d. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Visualize the protein bands using a chemiluminescent substrate and an imaging system. f. Quantify band intensities to determine the ratio of pSTAT to total STAT.

## Protocol 4: Gene Expression Analysis in Upadacitinib-Treated Organoids

This protocol details how to measure changes in the expression of inflammatory genes following Upadacitinib treatment.

#### Materials:

- Established intestinal organoid cultures treated as in Protocol 2
- RNA lysis buffer (e.g., TRIzol)
- RNA extraction kit
- · cDNA synthesis kit
- qPCR master mix and primers for target genes (e.g., IL-6, TNF, SOCS3) and a housekeeping gene (e.g., GAPDH)

- RNA Extraction: a. After treatment, remove the culture medium and lyse the organoids
  directly in the wells using an RNA lysis buffer. b. Extract total RNA using an RNA extraction
  kit according to the manufacturer's instructions. c. Assess RNA quality and quantity using a
  spectrophotometer (e.g., NanoDrop).
- cDNA Synthesis: a. Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
- Quantitative PCR (qPCR): a. Prepare qPCR reactions using a suitable master mix, cDNA, and specific primers for the genes of interest. b. Run the qPCR reaction on a real-time PCR



system. c. Analyze the data using the  $\Delta\Delta$ Ct method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

### Conclusion

The use of organoid culture systems provides a sophisticated and clinically relevant platform for investigating the therapeutic effects of Upadacitinib. These detailed protocols offer a framework for researchers to establish organoid models, assess the impact of Upadacitinib on cell viability and inflammatory signaling, and delve into its molecular mechanism of action. By leveraging these advanced in vitro models, the scientific community can accelerate the development of personalized medicine strategies for inflammatory diseases.

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